N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a chemical compound identified as a potent and selective antagonist of the glucagon receptor (GCGR) []. While its chemical formula and other specific identifiers are not provided in the papers, its primary classification is as a GCGR antagonist. This positions the compound as a potential therapeutic agent for metabolic disorders like type 2 diabetes, where regulating glucagon action is critical [].
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide acts as a potent antagonist of the human glucagon receptor (hGCGR) []. By binding to hGCGR, it inhibits the action of glucagon, a hormone that increases blood glucose levels. This inhibitory action on glucagon signaling is responsible for its therapeutic potential in managing blood glucose levels, particularly in the context of metabolic disorders [].
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide shows promise as a potential therapeutic agent for managing type 2 diabetes []. Its ability to lower blood glucose levels, as evidenced by its effects on fasting and non-fasting glucose levels in preclinical models, highlights its potential in addressing hyperglycemia associated with this condition [].
Preclinical studies suggest that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide could be beneficial in treating obesity []. Its administration resulted in a reduction of body weight in animal models of obesity, suggesting its potential as an anti-obesity drug [].
Further research is needed to optimize the pharmacological properties of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide. This includes enhancing its potency, selectivity, and pharmacokinetic profile to improve its efficacy and safety for potential clinical use [].
While promising in preclinical studies, the therapeutic efficacy and safety of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide need to be validated in clinical trials involving human subjects []. This is crucial for understanding its potential benefits and risks in real-world settings and for establishing its viability as a treatment option for metabolic disorders.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6